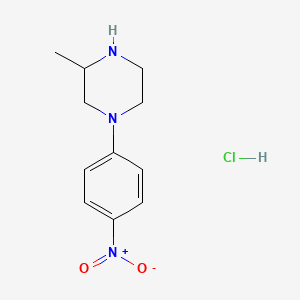

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Description

BenchChem offers high-quality 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1-(4-nitrophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCABYDMTKDIPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride

This guide provides a comprehensive overview of the essential physicochemical properties of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a compound of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for its characterization. The piperazine moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The specific substitutions of a methyl group at the 3-position and a 4-nitrophenyl group at the 1-position of the piperazine ring, along with its formulation as a hydrochloride salt, impart distinct physicochemical characteristics that govern its behavior in biological and chemical systems.

Chemical Identity and Structural Elucidation

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.[3] The structural features of this molecule are pivotal to its chemical properties and biological interactions.

Table 1: Chemical Identity of 3-Methyl-1-(4-nitrophenyl)piperazine and its Hydrochloride Salt

| Property | 3-Methyl-1-(4-nitrophenyl)piperazine (Free Base) | 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride |

| Molecular Formula | C₁₁H₁₅N₃O₂ | C₁₁H₁₆ClN₃O₂ |

| Molecular Weight | 221.26 g/mol | 257.72 g/mol |

| CAS Number | Not explicitly found for the 3-methyl isomer | Not explicitly found for the 3-methyl isomer hydrochloride |

| Chemical Structure |  |  |

The presence of the 4-nitrophenyl group introduces an electron-withdrawing character, which can influence the basicity of the piperazine nitrogens.[4] The methyl group at the 3-position introduces chirality and can affect the conformation of the piperazine ring. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the piperazine ring, typically the one further from the electron-withdrawing phenyl ring. This salt formation is a common strategy in drug development to enhance the aqueous solubility and stability of basic compounds.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt, 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is expected to exhibit significantly higher aqueous solubility compared to its free base.

Table 2: Predicted and Expected Solubility of 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride

| Solvent | Expected Solubility | Rationale and Causality |

| Water | Highly Soluble | Piperazine dihydrochloride is highly soluble in water.[5] The hydrochloride salt of the target compound will readily dissociate in aqueous media, leading to the formation of the protonated piperazine derivative and chloride ions, which are well-solvated by water molecules. The pH of the solution can influence solubility, with higher solubility expected in acidic to neutral conditions.[5] |

| Ethanol | Soluble | As a polar protic solvent, ethanol can effectively solvate the ionic components of the salt. Piperazine dihydrochloride is known to be soluble in ethanol.[5] |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of dissolving the hydrochloride salt.[5] |

| Acetonitrile | Sparingly Soluble to Insoluble | Acetonitrile is a polar aprotic solvent and is generally less effective at solvating ionic compounds compared to protic solvents. |

| Dichloromethane | Insoluble | As a nonpolar aprotic solvent, dichloromethane is not expected to dissolve the ionic hydrochloride salt. |

Experimental Protocol for Solubility Determination

A robust method for determining the equilibrium solubility of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride involves the shake-flask method, a widely accepted standard.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a series of vials containing the different solvents to be tested (e.g., water, ethanol, phosphate buffer at various pH values).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Causality Behind Experimental Choices: The choice of the shake-flask method is based on its ability to provide thermodynamically stable solubility data. The selection of various pH buffers is crucial as the ionization state of the piperazine moiety is pH-dependent, which directly impacts its solubility.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a hydrochloride salt, the melting point is often accompanied by decomposition.

Experimental Protocol for Melting Point Determination

Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and observing any associated thermal events.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality Behind Experimental Choices: DSC is chosen over the traditional capillary method because it provides more detailed information, including the enthalpy of fusion and the detection of any polymorphic transitions or decomposition events. The use of an inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Acidity Constant (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor-binding interactions. As a diamine, 3-Methyl-1-(4-nitrophenyl)piperazine has two basic nitrogen atoms and therefore two pKa values.

Expected pKa Values: The pKa values for piperazine are approximately 5.35 and 9.73.[8] The substitution on the piperazine ring will influence these values. The electron-withdrawing 4-nitrophenyl group is expected to decrease the basicity (and thus the pKa) of the adjacent nitrogen (N1). The alkyl substitution on the other nitrogen (N4) is expected to have a less pronounced effect. Therefore, two distinct pKa values are anticipated, with the lower pKa corresponding to the N1 nitrogen and the higher pKa to the N4 nitrogen. Experimental data for substituted piperazines show that N-alkylation can slightly alter the pKa values.[9]

Experimental Protocol for pKa Determination

Potentiometric titration is a reliable and widely used method for the experimental determination of pKa values.[10]

Step-by-Step Methodology:

-

Solution Preparation: Prepare a standard solution of the compound in water or a co-solvent system (e.g., water-methanol) if solubility is limited.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH electrode.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by analyzing the half-equivalence points.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH as the basic nitrogens are protonated, providing a direct and accurate determination of the pKa values. The choice of a co-solvent must be made carefully, as it can influence the apparent pKa.

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and quantification of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

UV-Vis Spectroscopy

The presence of the 4-nitrophenyl chromophore in the molecule makes it amenable to analysis by UV-Vis spectrophotometry.

Expected UV-Vis Spectrum: The 4-nitrophenyl group is expected to exhibit a strong absorbance in the UV region. For similar nitrophenylpiperazine derivatives, a maximum absorbance (λmax) is typically observed.[1][11] The exact λmax will depend on the solvent used due to solvatochromic effects.

Experimental Protocol for UV-Vis Spectrophotometric Analysis

This method is suitable for the quantitative analysis of the compound in solution.[12][13]

Step-by-Step Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (e.g., methanol or 0.1 M HCl).

-

Wavelength Scan: Record the UV spectrum of a standard solution between 200-400 nm to determine the λmax.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the unknown sample solution at the λmax and determine its concentration from the calibration curve.

Causality Behind Experimental Choices: The choice of solvent is critical as it can affect the position and intensity of the absorption maximum. A solvent in which the compound is stable and highly soluble should be selected. The method relies on Beer's Law, which states that absorbance is directly proportional to the concentration of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule. The spectra of nitrophenylpiperazine derivatives have been reported and can be used as a reference for the assignment of signals.[1][11]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for the N-H stretch of the protonated amine, the aromatic C-H and C=C stretches of the phenyl ring, and the symmetric and asymmetric stretches of the nitro group are expected.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, particularly for purity determination and analysis in complex matrices.

Experimental Protocol for HPLC Analysis

A reversed-phase HPLC method with UV detection is a common and effective approach for the analysis of piperazine derivatives.[14][15]

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is commonly used.

-

Detection: UV detection at the λmax of the compound.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

System Suitability: Inject a standard solution to ensure the chromatographic system is performing adequately (e.g., by assessing parameters like tailing factor, theoretical plates, and repeatability).

-

Analysis: Inject the standard and sample solutions and integrate the peak areas for quantification.

Causality Behind Experimental Choices: Reversed-phase chromatography is well-suited for separating moderately polar compounds like the target molecule. The choice of mobile phase composition and pH is critical for achieving optimal separation and peak shape. The pH of the mobile phase will affect the ionization state of the analyte and thus its retention on the nonpolar stationary phase.

Method Validation

All analytical methods used for the characterization of a pharmaceutical compound must be validated to ensure they are reliable and fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[4][16][17]

Table 3: Key Validation Parameters for Analytical Methods

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility. |

| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Conclusion

The physicochemical properties of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride are integral to its development as a potential therapeutic agent. A thorough understanding and experimental determination of its solubility, melting point, pKa, and spectroscopic and chromatographic behavior are essential for formulation development, quality control, and understanding its in vivo performance. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this important molecule, ensuring scientific integrity and trustworthiness in research and development.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of a pharmaceutical compound.

Logical Relationship of Physicochemical Properties to Drug Development

Caption: Interplay of key physicochemical properties in drug development.

References

-

Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

-

SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Gadzała-Kopciuch, R. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2019). UV Spectrophotometric Methods for the Determination of Perphenazine in Dosage Form. Retrieved from [Link]

-

Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]

-

Al-Zoubi, W. O., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved from [Link]

-

European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

-

ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]

-

de Oliveira, A. C. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2023). Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

ResearchGate. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Sciences. (2023). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Retrieved from [Link]

-

PubMed. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 1-(3-Nitrophenyl)piperazine Hydrochloride: A Deep Dive. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Retrieved from [Link]

-

PubMed. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti- Trypanosoma cruzi activity. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

Sources

- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repligen.com [repligen.com]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. database.ich.org [database.ich.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uregina.ca [uregina.ca]

- 11. researchgate.net [researchgate.net]

- 12. pnrjournal.com [pnrjournal.com]

- 13. iajps.com [iajps.com]

- 14. researchgate.net [researchgate.net]

- 15. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ema.europa.eu [ema.europa.eu]

biological activity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

An In-Depth Technical Guide to the Predicted Biological Activity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the predicted , a compound for which limited direct experimental data exists in public literature. By employing a structure-activity relationship (SAR) framework, this document deconstructs the molecule into its core components—the 1-(4-nitrophenyl)piperazine (pNPP) scaffold and the 3-methyl substitution—to project a pharmacological profile. We hypothesize that the primary mechanism of action involves modulation of the serotonergic system, positioning the compound as a candidate for investigation in neuroscience and psychopharmacology. This guide details the scientific rationale, proposes potential therapeutic applications, and provides robust, validated experimental protocols for researchers, scientists, and drug development professionals to empirically test these hypotheses.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4 provides a versatile template for chemical modification.[3] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to compounds with activities ranging from antipsychotic and antidepressant to antihistamine and anticancer effects.[1][4] The two nitrogen atoms are key to its utility, offering sites for substitution that can influence solubility, bioavailability, and target affinity.[3] Arylpiperazines, in particular, are a well-established class of compounds that frequently interact with central nervous system (CNS) targets, such as serotonin and dopamine receptors.[4][5] This guide focuses on a specific, under-researched arylpiperazine, 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, to build a predictive model of its biological function based on established chemical and pharmacological principles.

Structure-Activity Relationship (SAR) Analysis

To construct a probable biological profile for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, we will analyze the known activities of its constituent parts.

The 1-(4-Nitrophenyl)piperazine (pNPP) Core

The foundational component of our target molecule is 1-(4-nitrophenyl)piperazine (pNPP). Research into pNPP reveals a distinct pharmacological signature:

-

Primary Activity: Serotonin Releasing Agent: pNPP is characterized as a selective partial serotonin releasing agent.[6] It has a half-maximal effective concentration (EC₅₀) in the range of 19 to 43 nM for serotonin release.[6] This indicates a potent effect on the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.

-

Receptor Selectivity: The activity of pNPP is highly selective for the serotonergic system. It is reported to be inactive as a releasing agent for dopamine or norepinephrine, with EC₅₀ values greater than 10,000 nM for their respective transporters.[6] This selectivity suggests that the primary CNS effects of compounds built on this scaffold will be driven by serotonin modulation.

-

Other Potential Activities: Some studies on nitrophenylpiperazine derivatives have explored their potential as tyrosinase inhibitors, which could have applications in dermatology for treating hyperpigmentation.[7] Additionally, various arylpiperazine derivatives have been investigated for antimicrobial and antifungal properties.[8]

The Influence of 3-Methyl Substitution

The addition of a methyl group at the 3-position of the piperazine ring is the key structural variant of the target molecule. While direct data on 3-methyl-pNPP is absent, we can infer its influence from general principles of medicinal chemistry:

-

Conformational Restriction: The methyl group introduces steric hindrance, which can restrict the conformational flexibility of the piperazine ring. This can lead to a more defined three-dimensional shape, potentially increasing binding affinity and selectivity for a specific receptor or transporter subtype.

-

Lipophilicity: The addition of a methyl group slightly increases the lipophilicity of the molecule. This could enhance its ability to cross the blood-brain barrier, potentially leading to more pronounced CNS effects compared to the unsubstituted parent compound.

-

Metabolic Stability: Methylation can sometimes block sites of metabolism, potentially increasing the half-life of the compound. Piperazine derivatives are often metabolized by cytochrome P450 enzymes.[4]

Hypothesized Pharmacological Profile

Based on the SAR analysis, we propose the following pharmacological profile for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

Primary Mechanism of Action: Serotonergic Modulation

The dominant pharmacological activity is predicted to be the modulation of the serotonergic system, inherited from the pNPP core. The compound likely acts as a selective serotonin releasing agent (SSRA) . The 3-methyl group may refine this activity, potentially altering its potency or selectivity for specific serotonin receptor subtypes. The interaction with the serotonin transporter (SERT) is the most probable primary molecular target.

Caption: A tiered workflow for the comprehensive evaluation of the compound.

In Vitro Characterization Protocols

Objective: To determine the binding affinity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride for key monoamine transporters (SERT, DAT, NET) and a panel of serotonin receptors. [9] Methodology:

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant transporters or receptors (e.g., CHO or HEK293 cells).

-

Binding Reaction: In a 96-well plate, incubate the membrane preparations with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

-

Incubation: Allow the reaction to proceed at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis of the competition binding curves. Convert IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Table 1: Example Radioligands for Binding Assays

| Target | Radioligand | Non-specific Ligand |

| SERT | [³H]Citalopram | Fluoxetine |

| DAT | [³H]WIN 35,428 | GBR 12909 |

| NET | [³H]Nisoxetine | Desipramine |

| 5-HT₁A Receptor | [³H]8-OH-DPAT | WAY-100635 |

| 5-HT₂A Receptor | [³H]Ketanserin | Mianserin |

Objective: To functionally assess the compound's ability to induce the release of serotonin from nerve terminals.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., rat striatum or hippocampus) by differential centrifugation.

-

Loading: Pre-incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]5-HT) to allow for uptake.

-

Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously wash with buffer to establish a stable baseline of radioactivity.

-

Compound Application: Introduce varying concentrations of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride into the superfusion buffer.

-

Fraction Collection: Collect fractions of the superfusate at regular intervals.

-

Quantification: Measure the radioactivity in each fraction using a scintillation counter.

-

Data Analysis: Express the data as a percentage of total synaptosomal radioactivity released and determine the EC₅₀ for the release-promoting effect.

In Vivo Behavioral Pharmacology Protocols

Objective: To evaluate the potential antidepressant-like effects of the compound in rodents. [10] Methodology:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

-

Pre-swim Session (Day 1): Place each mouse individually in a cylinder of water (25°C) for 15 minutes.

-

Test Session (Day 2): 24 hours later, place the mice back into the water for a 6-minute session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. A reduction in immobility time is indicative of an antidepressant-like effect.

-

Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Objective: To assess the potential anxiolytic-like effects of the compound. [11] Methodology:

-

Acclimation: Acclimate rats or mice to the dimly lit testing room.

-

Drug Administration: Administer the test compound or vehicle control as described for the FST.

-

Test Procedure: Place the animal in the center of the elevated plus maze, facing one of the open arms. The maze consists of two open arms and two closed arms.

-

Behavioral Recording: For a 5-minute period, record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

-

Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.

Safety and Toxicology Profile

A comprehensive toxicological assessment is critical.

-

Inferred Hazards: Based on the parent compound, 1-(4-nitrophenyl)piperazine, potential hazards may include being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation. [12]The nitrophenyl group itself is a structural alert, as nitrophenols can have complex toxicological profiles.

-

Proposed Evaluation:

-

In Vitro Cytotoxicity: Use cell lines such as HepG2 (liver) and SH-SY5Y (neuronal) to assess for potential hepatotoxicity and neurotoxicity.

-

Acute In Vivo Toxicity: Determine the median lethal dose (LD₅₀) in rodents to establish an initial safety window.

-

CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 isoforms to predict potential drug-drug interactions. [4]

-

Conclusion and Future Directions

This guide presents a scientifically reasoned, albeit predictive, overview of the . The available evidence strongly suggests that this compound warrants investigation as a novel modulator of the serotonergic system, with potential applications in the treatment of depression and anxiety. The addition of the 3-methyl group to the pNPP scaffold may offer advantageous properties in terms of potency, selectivity, or pharmacokinetics.

The experimental workflows detailed herein provide a clear and robust pathway for the empirical validation of these hypotheses. Future research should focus on a systematic evaluation, beginning with in vitro binding and functional assays, followed by in vivo behavioral studies in relevant animal models, and culminating in a thorough safety and toxicological assessment. These studies will be crucial in determining if 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride holds promise as a lead compound for the development of new CNS-targeted therapeutics.

References

-

Asadi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Available from: [Link]

- (Reference for antimicrobial/antifungal piperazine deriv

- (Reference for general biological activities of piperazine deriv

-

Arida, R. M., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Current Medicinal Chemistry. Available from: [Link]

- (Reference for synthesis of nitrophenyl piperazine)

-

Wikipedia. para-Nitrophenylpiperazine. Available from: [Link]

-

PubChem. 1-(4-Nitrophenyl)piperazine. Available from: [Link]

- (Reference for synthesis of methyl

- (Reference for in vitro serotonin receptor ligand assays)

- Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery.

- (Reference for serotonergic system in antidepressant effect)

- (Reference for animal models for antidepressant activity)

- (Reference for piperine pharmacology)

- (Reference for methylation of piperazines p

- (Reference for Phenylpiperazine-Hydantoin Deriv

- (Reference for SERAAK2 as a Serotonin Receptor Ligand)

- (Reference for Coumarin-piperazine deriv

- (Reference for nitrophenylpiperazine tyrosinase inhibitors - ResearchG

- (Reference for dopamine D2 autoreceptor ligands)

- (Reference for arylpiperazine derivatives with antidepressant-like activity)

- (Reference for metabolic interactions with piperazine drugs)

- (Reference for 4-Phenylpiperidines and 4-Phenylpiperazines)

- (Reference for animal models for screening anxiolytic-like drugs)

- (Reference for in vitro cell-based serotonin receptor functional assay)

- (Reference for Synthesis and Biological Activity of Piperazine Deriv

- (Reference for 1-(4-Nitrophenyl)

- (Reference for activity of arom

- (Reference for toxicity of piperazine deriv

- (Reference for New Arylpiperazine Derivatives With Antidepressant-Like Activity)

- (Reference for Serotonin Receptors - Molecular Biology to Clinical Applic

- (Reference for Dopaminergic Neurochemical Transmission)

- (Reference for Synthesis and Biological Activity of Piperidinothiosemicarbazones)

- (Reference for in vivo antidepressant-like effect assessment)

- (Reference for Piperazine skeleton in n

- (Reference for Neuroendocrine effects of M-chlorophenylpiperazine)

- (Reference for Dopamine-uptake inhibition in 1-piperazino-3-phenylindans)

- (Reference for Piperazine deriv

- (Reference for Antidepressant-like activity in mice models)

- (Reference for methylation of piperazines p

- (Reference for in vitro screening of neurotransmitter systems)

- (Reference for Dopamine D1 Receptor Antagonist)

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]

- 11. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride: A Technical Guide to Unveiling Potential Therapeutic Targets

Abstract

The arylpiperazine scaffold is a cornerstone in the development of centrally acting therapeutics, integral to a wide array of approved drugs targeting neuropsychiatric and neurological disorders.[1][2] This technical guide delineates a strategic framework for the systematic investigation of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride , a compound of interest for which the specific biological targets remain largely uncharacterized. By leveraging structure-activity relationship (SAR) data from analogous compounds, particularly its parent compound 1-(4-nitrophenyl)piperazine and other substituted arylpiperazines, we hypothesize a pharmacological profile centered on monoamine neurotransmitter systems.[3][4] This document provides researchers, scientists, and drug development professionals with a comprehensive, hypothesis-driven workflow, detailing robust experimental protocols for target identification, validation, and functional characterization. The overarching goal is to elucidate the therapeutic potential of this molecule and guide its progression in the drug discovery pipeline.

Introduction: The Arylpiperazine Moiety and a Compound of Interest

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous clinically successful drugs.[5] Its disubstituted nature allows for precise modulation of pharmacological properties, making it a versatile component for targeting multiple biological entities.[2][5] The introduction of an aryl group, creating the arylpiperazine pharmacophore, has been particularly fruitful in the discovery of ligands for G-protein coupled receptors (GPCRs), especially serotonin and dopamine receptors.[1][2]

This guide focuses on 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride , a specific derivative for which public domain data on biological activity is sparse. The structure combines three key features:

-

The 1-(4-nitrophenyl)piperazine core: The parent compound is a selective partial serotonin releasing agent, suggesting an interaction with the serotonin transporter (SERT) or serotonin receptors.[3]

-

The 3-Methyl substitution on the piperazine ring: N-methylation and substitutions on the piperazine ring are known to alter the affinity and selectivity for various receptors.[6]

-

The Hydrochloride salt: This form enhances the solubility and stability of the compound for experimental use.

Given the paucity of direct evidence, a hypothesis-driven approach is essential. Based on the known pharmacology of its structural relatives, we postulate that the primary therapeutic targets of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride lie within the serotonergic and dopaminergic systems.

Putative Therapeutic Targets: A Focus on Monoamine Systems

The functional landscape of arylpiperazines strongly suggests that the most probable targets for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride are key receptors in the central nervous system that modulate mood, cognition, and motor control.

The Serotonergic System: A Primary Hypothesis

The serotonergic system is a compelling starting point, given that the parent compound, para-nitrophenylpiperazine (pNPP), is a selective partial serotonin releasing agent with an EC50 of 19 to 43 nM.[3] The addition of a methyl group could modulate this activity or introduce direct receptor interactions. Many arylpiperazine derivatives are multi-target ligands, often exhibiting affinity for several serotonin receptor subtypes.[2]

Hypothesized Serotonin Receptor Targets:

| Receptor Subtype | Rationale for Investigation | Potential Therapeutic Indication |

| 5-HT1A | A common target for anxiolytics and antidepressants with an arylpiperazine structure.[2] | Anxiety, Depression |

| 5-HT2A | A key target for atypical antipsychotics; antagonism at this receptor is a hallmark of this drug class. | Schizophrenia, Psychosis |

| 5-HT2C | Implicated in mood, appetite, and psychosis.[7] | Depression, Schizophrenia, Obesity |

| 5-HT7 | Involved in mood regulation and circadian rhythms; a target for novel antidepressants.[8] | Depression, Cognitive Disorders |

| SERT | The parent compound's activity as a serotonin releasing agent suggests potential interaction.[3] | Depression |

The Dopaminergic System: A Secondary, High-Priority Hypothesis

A significant number of antipsychotic drugs are arylpiperazine derivatives that exhibit high affinity for dopamine D2 and D3 receptors.[1] A multi-target profile that includes both D2 and 5-HT2A receptor antagonism is characteristic of many atypical antipsychotics, which offer a broader spectrum of efficacy and a more favorable side-effect profile compared to typical antipsychotics.[9]

Hypothesized Dopamine Receptor Targets:

| Receptor Subtype | Rationale for Investigation | Potential Therapeutic Indication |

| D2 | The primary target for most antipsychotic medications.[1] | Schizophrenia, Bipolar Disorder |

| D3 | A target for novel antipsychotics and treatments for substance use disorders. | Schizophrenia, Addiction |

Experimental Workflow for Target Validation and Pharmacological Characterization

The following section provides a detailed, phased approach to systematically investigate the hypothesized targets of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. This workflow is designed to first establish binding affinity, then elucidate functional activity, and finally, to assess the initial safety and viability of the compound.

Caption: Proposed experimental workflow for target validation.

Phase 1: In Vitro Pharmacological Profiling

Objective: To determine the binding affinity and functional activity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride at the hypothesized serotonin and dopamine receptors.

Step 1: Radioligand Binding Assays for Affinity Determination

The initial step is to perform competitive radioligand binding assays to determine the equilibrium dissociation constant (Ki) of the test compound for a panel of receptors. This will identify the most potent interactions.

Detailed Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Utilize cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2). Culture cells to ~80-90% confluency, harvest, and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, combine:

-

Cell membranes (typically 10-20 µg of protein per well).

-

A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) at a concentration close to its Kd.

-

A range of concentrations of the test compound (3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride), typically from 10-11 to 10-5 M.

-

For determining non-specific binding, use a high concentration of a known, non-labeled competing ligand (e.g., 10 µM haloperidol for D2).

-

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Harvesting and Detection: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table for Summarizing Binding Affinity Data (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | SERT | D2 | D3 |

| 3-Methyl-1-(4-nitrophenyl)piperazine HCl | |||||||

| Reference Compound 1 | |||||||

| Reference Compound 2 |

Step 2: Cell-Based Functional Assays for Efficacy Determination

For receptors where high affinity (e.g., Ki < 100 nM) is observed, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or partial agonist.

Detailed Protocol: cAMP Assay for Gi/o and Gs-Coupled Receptors (e.g., D2, 5-HT1A)

-

Cell Culture: Use cells expressing the receptor of interest (e.g., CHO-hD2). Seed the cells in a 96-well plate and grow to near confluency.

-

Agonist Mode:

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the test compound.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

-

-

Antagonist Mode:

-

Pre-treat cells with the test compound at various concentrations.

-

Add a known agonist for the receptor at a concentration that elicits a submaximal response (EC80).

-

Incubate and measure cAMP levels as described above.

-

-

Data Analysis:

-

Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

-

Antagonist: Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50. Calculate the antagonist dissociation constant (Kb) using the Schild equation if competitive antagonism is observed.

-

Caption: Canonical GPCR signaling pathways for hypothesized targets.

Step 3: Off-Target Liability and Early ADME/Tox Screening

To build a comprehensive profile, it is crucial to assess potential off-target effects and the drug-like properties of the compound early in the discovery process.

-

Broad Receptor Screening: Screen the compound against a panel of receptors, ion channels, and enzymes (e.g., a safety pharmacology panel) to identify potential off-target interactions that could lead to adverse effects.[10]

-

hERG Channel Assay: Assess for inhibition of the hERG potassium channel, a critical off-target effect that can lead to cardiac arrhythmias.

-

CYP450 Inhibition Assay: Determine the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

-

In Vitro Permeability and Stability: Evaluate the compound's permeability across cell monolayers (e.g., Caco-2) and its stability in liver microsomes to predict its absorption and metabolic clearance.

Phase 2: In Vivo Pharmacological Evaluation

If the in vitro profile is promising (i.e., high affinity and desired functional activity at target receptors with a clean off-target profile), in vivo studies are warranted to establish proof-of-concept.

-

For Antidepressant/Anxiolytic Potential (if 5-HT1A agonism/SERT inhibition is observed):

-

Forced Swim Test (FST) in mice or rats: Assess for a reduction in immobility time, indicative of antidepressant-like activity.

-

Elevated Plus Maze (EPM): Measure an increase in the time spent in the open arms as an indicator of anxiolytic-like effects.

-

-

For Antipsychotic Potential (if D2/5-HT2A antagonism is observed):

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response: Test the ability of the compound to reverse deficits in sensorimotor gating induced by a psychomimetic agent (e.g., phencyclidine or MK-801).[11]

-

Conditioned Avoidance Response (CAR): Evaluate the compound's ability to suppress a learned avoidance response, a classic test for antipsychotic efficacy.[12]

-

Conclusion and Future Directions

This technical guide outlines a systematic, hypothesis-driven strategy for characterizing the potential therapeutic targets of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. By focusing on the serotonergic and dopaminergic systems, researchers can efficiently probe the most probable mechanisms of action for this compound. The proposed workflow, from initial in vitro binding and functional assays to in vivo behavioral models, provides a clear and comprehensive path for elucidating its pharmacological profile.

The data generated from these studies will be critical in determining whether 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride possesses a profile consistent with a potential antidepressant, anxiolytic, or antipsychotic agent. A favorable profile would warrant further lead optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its development as a novel therapeutic for CNS disorders.

References

- Arlette, J. P. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Bender, A. M., et al. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia.

- De Oliveira, M. C., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega.

- Głowacka, E., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry.

- GenScript. (n.d.). GPCR Downstream Signaling.

- Glennon, R. A., et al. (1996). Structure and Serotonin 5-HT2C Receptor Activity of Ortho- And Meta-Substituted Phenylpiperazines. PubMed.

- Hegedüs, N., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.

- para-Nitrophenylpiperazine. (n.d.). Wikipedia.

- Linciano, P., et al. (2020).

- Moustafa, A. A., et al. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. PubMed Central.

- Pottie, E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.

- Weiner, I. (n.d.). Screening of antipsychotic drugs in animal models. Tau.

- Li, Y., et al. (2023). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.

- Stein, R. L. (2009).

- Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.

- Kumar, R., et al. (2018). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC.

- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC.

- Masuho, I., et al. (2021). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC.

- Mathur, M., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI.

- Raote, I., et al. (2013). Serotonin 2A (5-HT2A)

- Wang, F., et al. (2021). In silico off-target profiling for enhanced drug safety assessment. PMC.

- Zoratto, F., et al. (2022).

- Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide.

- Pandey, K., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.

- van der Es, D., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry.

- Tarazi, F. I., & Baldessarini, R. J. (2000). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central.

- Scipion. (2021). Case study: End-to-end processing of a ligand-bound GPCR (EMPIAR-10853).

- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.

- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.

- Hilal-Dandan, R. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.

- Lee, S. H., & Sibley, D. R. (2014). Detection of Cell Surface Dopamine Receptors. PMC.

- Paul, N. M., et al. (2008). Structure-activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. PubMed.

- MDPI. (n.d.). Special Issue : Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands.

- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.

- Gomeni, R., et al. (2015). Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments.

- ICH. (n.d.). Safety Guidelines.

- Galbally, M., & Snellen, M. (2013). Leading compounds for the validation of animal models of psychopathology.

- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.

- Tassinari, M., et al. (2020).

- Wikipedia. (n.d.). G protein-coupled receptor.

- Wikipedia. (n.d.). 5-HT2C receptor agonist.

- CCTS. (2019). Preclinical Toxicology in Drug Development Overview. YouTube.

- Song, J., et al. (2019).

- Szymański, P., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI.

- Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.

- Leurs, R. (n.d.). 3 Cell-based receptor functional assays. Bioassay Techniques for.

- Cichero, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC.

Sources

- 1. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Five-Atom-Linker-Based Arylpiperazine Derivatives with an Atypical Antipsychotic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. people.socsci.tau.ac.il [people.socsci.tau.ac.il]

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride

This guide provides a comprehensive framework for the in vitro investigation of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a piperazine derivative with potential pharmacological applications. As a member of the nitrophenylpiperazine class, this compound warrants a thorough examination of its cellular and molecular activities to elucidate its therapeutic potential and mechanism of action. The piperazine scaffold is a privileged structure in modern medicinal chemistry, known for its presence in a wide array of bioactive molecules.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to its in vitro characterization.

Compound Profile: Physicochemical and Structural Attributes

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a derivative of 1-(4-nitrophenyl)piperazine, a known intermediate in the synthesis of various bioactive molecules, including potential antidepressants and anxiolytics.[3] The addition of a methyl group at the 3-position of the piperazine ring can significantly influence its conformational flexibility, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Table 1: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | 207.23 | 130 - 134 |

| 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | 221.26 | 109-111 |

| 1-(3-Nitrophenyl)piperazine hydrochloride | C10H13N3O2•HCl | 243.69 | >230 |

Data sourced from PubChem and commercial suppliers.[4][5][6][7]

The hydrochloride salt form is utilized to enhance aqueous solubility and stability, which is a critical consideration for in vitro assay development.

Foundational In Vitro Assessment: Cytotoxicity Profiling

A primary and essential step in the evaluation of any novel compound is to determine its cytotoxic potential.[8] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in relevant cell lines.

Rationale: The selection of cell lines should be guided by the potential therapeutic application. For instance, if anticancer activity is hypothesized, a panel of cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney) should be employed to assess both efficacy and selectivity.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare a serial dilution of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in the appropriate cell culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 1000 µM) to capture the full dose-response curve. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.

-

Incubation: Incubate the treated cells for a predetermined period, typically 24 to 48 hours.[9]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Figure 1: Workflow of the MTT cytotoxicity assay.

Mechanistic Exploration: Target-Based Assays

Based on the known activities of structurally similar nitrophenylpiperazine compounds, several potential mechanisms of action can be hypothesized and investigated. These compounds have been reported to interact with various molecular targets, including enzymes and receptors.[12]

Enzyme Inhibition Assays

The nitrophenylpiperazine scaffold has been associated with the inhibition of various enzymes.[12] For instance, derivatives have been explored as inhibitors of monoamine oxidase (MAO) and tyrosinase.[11][13]

Objective: To determine if 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride inhibits MAO-A or MAO-B activity.

Rationale: MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. The structural similarity to known MAO inhibitors makes this a logical avenue of investigation.[11] An in vitro fluorometric method can be employed to assess MAO inhibition.[11]

Step-by-Step Methodology:

-

Enzyme Preparation: Obtain recombinant human MAO-A and MAO-B enzymes.

-

Assay Setup: In a 96-well plate, add the enzyme, a suitable buffer, and the test compound at various concentrations.

-

Substrate Addition: Add a fluorogenic MAO substrate (e.g., kynuramine).

-

Incubation: Incubate at 37°C for a defined period.

-

Fluorescence Measurement: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor. Determine the IC50 value.

Receptor Binding Assays

Piperazine derivatives are well-known for their interaction with various receptors, particularly in the central nervous system.[3] The parent compound, 1-(4-nitrophenyl)piperazine, is a selective serotonin-releasing agent.[14] Therefore, investigating the binding affinity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride to key neurotransmitter receptors is crucial.

Objective: To determine the binding affinity (Ki) of the test compound for various serotonin (5-HT) receptor subtypes.

Rationale: The phenylpiperazine moiety is a common pharmacophore in many serotonergic drugs.[3] Understanding the compound's interaction with 5-HT receptors can provide insights into its potential psychoactive properties. Radioligand binding assays are the gold standard for determining receptor affinity.[15]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the specific 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a specific radioligand for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A), and the test compound at increasing concentrations.

-

Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Figure 2: Potential avenues for mechanistic studies.

Advanced In Vitro Characterization: Signaling Pathway Analysis

Should the initial screening reveal significant biological activity, further investigation into the downstream cellular signaling pathways is warranted. This provides a more in-depth understanding of the compound's mechanism of action.

Western Blot Analysis for Downstream Signaling

Objective: To investigate the effect of the compound on the phosphorylation status or expression levels of key proteins in a relevant signaling pathway.

Rationale: If, for example, the compound shows potent cytotoxicity in cancer cells, investigating its effect on apoptosis-related proteins (e.g., Caspase-3, Bcl-2) or cell cycle regulators (e.g., cyclins, CDKs) can elucidate the mechanism of cell death.[12]

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

This guide outlines a systematic and comprehensive approach to the in vitro characterization of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. The proposed studies, starting from foundational cytotoxicity profiling to in-depth mechanistic and signaling pathway analyses, are designed to provide a robust dataset for evaluating the compound's pharmacological potential. The results from these in vitro studies will be instrumental in guiding further preclinical development, including in vivo efficacy and safety studies. The modular nature of this guide allows for adaptation based on the initial findings, ensuring a scientifically sound and efficient investigation.

References

-

Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available from: [Link]

-

1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447. PubChem. Available from: [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada. Available from: [Link]

-

1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198. PubChem. Available from: [Link]

-

Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. Available from: [Link]

-

para-Nitrophenylpiperazine. Wikipedia. Available from: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Available from: [Link]

-

Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Available from: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]

-

Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. NIH. Available from: [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available from: [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available from: [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available from: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

-

In vitro antimicrobial activity of new piperazine derivatives. ResearchGate. Available from: [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. ResearchGate. Available from: [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. Available from: [Link]

-

Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available from: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

-

Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. Available from: [Link]

-

(PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. Available from: [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available from: [Link]

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.

-

Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. Available from: [Link]

-

The Chemical Profile of 1-(3-Nitrophenyl)piperazine Hydrochloride: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available from: [Link]

-

Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central. Available from: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole | Benchchem [benchchem.com]

- 13. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

preliminary screening of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

An In-depth Technical Guide on the Preliminary Screening of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Foreword: A Senior Application Scientist's Perspective

In modern drug discovery, the preliminary screening phase is not merely a set of routine assays; it is the foundational pillar upon which a successful development campaign is built. The goal is to fail fast, fail cheap, and, most importantly, fail smart. For a novel molecule like 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a systematic and logically sequenced screening cascade is paramount. This guide is structured to mirror the decision-making process of an experienced drug development professional, moving from fundamental physicochemical properties to complex biological interrogations. We will not just present protocols; we will delve into the causality behind our choices, ensuring that each step provides a clear go/no-go decision point and informs the next stage of investigation. This approach is designed to build a comprehensive, multi-faceted profile of the candidate molecule, allowing for an early and robust assessment of its therapeutic potential and potential liabilities.

Compound Profile: 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Before commencing any biological evaluation, a thorough understanding of the test article's chemical and physical properties is essential. These characteristics influence everything from stock solution preparation to the interpretation of biological data.

Chemical Structure:

-

IUPAC Name: 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

-

Molecular Formula: C₁₁H₁₆ClN₃O₂

-

Molecular Weight: 257.72 g/mol

Structural Analogs & Initial Hypotheses: The core structure, a phenylpiperazine derivative, is a well-known scaffold in medicinal chemistry. The parent compound, 1-(4-nitrophenyl)piperazine (pNPP), is a selective partial serotonin releasing agent.[3] This provides a strong, hypothesis-driven starting point for investigating the mechanism of action (MoA), focusing on monoamine transporters. The nitro group is an electron-withdrawing moiety that can be metabolically reduced, a factor to consider in later-stage metabolism and safety studies.

| Property | Predicted/Analog-Derived Value | Rationale & Implications |

| pKa | ~7.4 - 7.6 (Basic) | Based on the piperazine nitrogen.[1][4] The compound will be protonated and positively charged at physiological pH (7.4), which will impact membrane permeability and interaction with biological targets. |

| cLogP | ~1.7 - 2.0 | Calculated for the free base of the 1-methyl analog.[2] This suggests moderate lipophilicity, which is often a good starting point for oral bioavailability. In silico ADME evaluation is a reliable technique to assess a drug candidate's potential.[5] |

| Form | Solid | Based on related compounds.[1][4] The hydrochloride salt form is used to improve solubility and stability. |

| Safety & Handling | Irritant, Harmful | Analogs are reported as harmful if swallowed, inhaled, or in contact with skin, and cause skin and eye irritation.[6][7] Standard laboratory precautions (gloves, goggles, lab coat) are mandatory. |

The Screening Cascade: A Phased Approach

A tiered or phased approach to screening is the most resource-efficient strategy. We begin with broad, cost-effective assays and progressively move to more complex, resource-intensive studies for compounds that meet predefined criteria.

Caption: A logical workflow for the preliminary screening cascade.

Phase 1: Foundational Profiling

Physicochemical Properties: Solubility and Stability